![molecular formula C25H28O6 B12538345 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone](/img/structure/B12538345.png)
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including hydroxyl, acetyl, and prop-2-enoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone involves multiple steps, typically starting from simpler aromatic compounds. The key steps include:
Formation of the Core Structure: The core aromatic structure is synthesized through a series of Friedel-Crafts acylation reactions, where acetyl groups are introduced to the aromatic ring.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Addition of Prop-2-enoxy Groups: The prop-2-enoxy groups are added via etherification reactions, using reagents such as allyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-2-acetyl-4-methylbenzene
- 2-Acetyl-4-methylphenol
- 2′-Hydroxy-5′-methylacetophenone
Uniqueness
1-[5-[(5-Acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.
Eigenschaften
Molekularformel |
C25H28O6 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
1-[5-[(5-acetyl-4-hydroxy-3-methyl-2-prop-2-enoxyphenyl)methyl]-2-hydroxy-3-methyl-4-prop-2-enoxyphenyl]ethanone |
InChI |
InChI=1S/C25H28O6/c1-7-9-30-24-14(3)22(28)20(16(5)26)12-18(24)11-19-13-21(17(6)27)23(29)15(4)25(19)31-10-8-2/h7-8,12-13,28-29H,1-2,9-11H2,3-6H3 |
InChI-Schlüssel |
AKEAEGZOVCOSJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC(=C1O)C(=O)C)CC2=CC(=C(C(=C2OCC=C)C)O)C(=O)C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2,2,2-trifluoroethyl)aniline](/img/structure/B12538271.png)

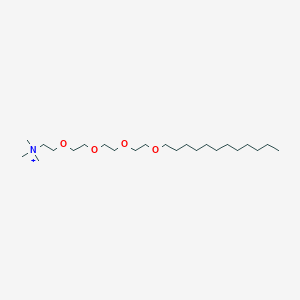
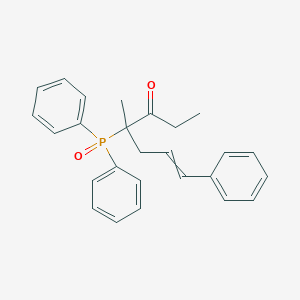
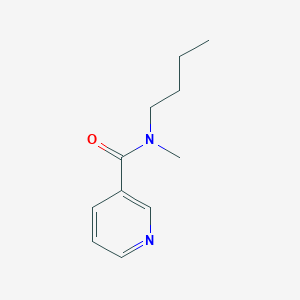
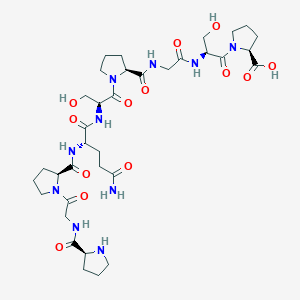
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)

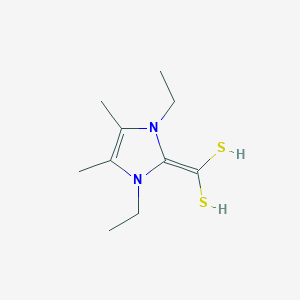
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)

![Bis[(2-fluorophenyl)methyl]stannanone](/img/structure/B12538324.png)


